![molecular formula C16H18N4O B6130728 N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6130728.png)
N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide
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Overview
Description
N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHCH, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHCH belongs to the class of bicyclic hydrazides and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is not yet fully understood. However, it is believed that N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways in the body. N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has also been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is its high yield during synthesis. N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is also relatively stable and has a long shelf life. However, one of the limitations of N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide. One potential area of research is the development of N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide as a treatment for Alzheimer's disease. N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has shown promising results in preclinical studies and could potentially be developed into a therapeutic agent for this debilitating disease. Another area of research is the development of N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide as a treatment for various types of cancer. N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have anticancer activity in vitro and in vivo and could potentially be developed into a novel cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide and its potential therapeutic applications.
Synthesis Methods
N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(1H-benzimidazol-2-yl)acetonitrile with bicyclo[4.1.0]hept-2-ene-7,8-dicarboxylic anhydride in the presence of hydrazine hydrate. The reaction yields N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide as a white solid with a high yield.
Scientific Research Applications
N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including anticancer, antidiabetic, and anti-inflammatory activities. N'-(1H-benzimidazol-2-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has also shown potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(15-10-5-1-2-6-11(10)15)20-17-9-14-18-12-7-3-4-8-13(12)19-14/h3-4,7-11,15H,1-2,5-6H2,(H,18,19)(H,20,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFWNEPGXFOJME-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NN=CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C2C(=O)N/N=C/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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